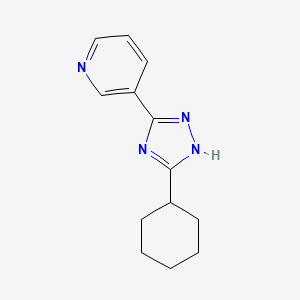

3-(3-cyclohexyl-1H-1,2,4-triazol-5-yl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(5-cyclohexyl-1H-1,2,4-triazol-3-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4/c1-2-5-10(6-3-1)12-15-13(17-16-12)11-7-4-8-14-9-11/h4,7-10H,1-3,5-6H2,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKSUQPRNBBIFGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NC(=NN2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501246119 | |

| Record name | 3-(3-Cyclohexyl-1H-1,2,4-triazol-5-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501246119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942025-97-0 | |

| Record name | 3-(3-Cyclohexyl-1H-1,2,4-triazol-5-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942025-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Cyclohexyl-1H-1,2,4-triazol-5-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501246119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Pathways for 3-(3-cyclohexyl-1H-1,2,4-triazol-5-yl)pyridine

The construction of the 1,2,4-triazole (B32235) core is the linchpin of any synthetic route towards this compound. A variety of methods for the synthesis of 1,2,4-triazoles have been developed, often involving the condensation of a hydrazine (B178648) derivative with a compound containing a carbon-nitrogen triple bond or a related functional group.

Retrosynthetic Analysis and Key Disconnections

A logical retrosynthetic analysis of the target molecule reveals several key disconnections for the formation of the 1,2,4-triazole ring. The most common approaches involve the disconnection of two of the three C-N bonds within the triazole ring.

One plausible disconnection is between the N1-C5 and N2-C3 bonds, leading to a substituted amidine (or its precursor) and a hydrazide. In the context of this compound, this would involve the reaction of a pyridine-containing amidine with cyclohexanecarbohydrazide (B1361583), or a cyclohexyl-containing amidine with nicotinic hydrazide.

Another viable retrosynthetic approach involves the disconnection of the N4-C3 and N4-C5 bonds, suggesting a pathway from a hydrazine derivative and a di-acylated amine or related species. However, the former strategy is generally more convergent and widely employed.

A third key disconnection strategy involves a [3+2] cycloaddition approach. This would involve a 1,3-dipole and a dipolarophile. For instance, a nitrile ylide could react with an appropriate nitrogen-containing species.

Strategic Intermediate Synthesis and Functional Group Transformations

The synthesis of the key intermediates is crucial for the successful construction of the final product.

Synthesis of Nicotinic Hydrazide: This intermediate can be readily prepared from nicotinic acid or its ester derivatives (e.g., methyl nicotinate) by reaction with hydrazine hydrate, typically under reflux conditions.

Synthesis of Cyclohexanecarbohydrazide: Similarly, this hydrazide can be synthesized from cyclohexanecarboxylic acid or its corresponding ester via treatment with hydrazine hydrate.

Synthesis of Cyclohexanecarboximidamide: This amidine can be prepared from cyclohexanecarbonitrile (B123593) through the Pinner reaction, which involves treatment with an alcohol (e.g., ethanol) and a strong acid (e.g., HCl) to form the corresponding imidate ester hydrochloride, followed by reaction with ammonia.

Synthesis of Nicotinonitrile: This starting material for the corresponding imidate is commercially available or can be synthesized from nicotinamide (B372718) by dehydration.

One of the most common methods for the synthesis of 3,5-disubstituted-1,2,4-triazoles is the reaction of a hydrazide with a nitrile. For the synthesis of this compound, this would involve the reaction of nicotinic hydrazide with cyclohexanecarbonitrile or cyclohexanecarbohydrazide with nicotinonitrile.

Another established route is the reaction of an amidine with a hydrazide. For example, nicotinic hydrazide can be reacted with cyclohexanecarboximidamide. This reaction often proceeds through the formation of an N-acylamidrazone intermediate, which then undergoes cyclization.

Optimization of Reaction Conditions and Catalytic Systems

The efficiency of 1,2,4-triazole synthesis can be significantly influenced by the reaction conditions. Key parameters for optimization include the choice of solvent, temperature, reaction time, and the use of catalysts.

Microwave irradiation has been shown to be an effective tool for accelerating the synthesis of 1,2,4-triazoles, often leading to shorter reaction times and higher yields compared to conventional heating. nih.gov The use of catalysts, such as acids or bases, can also promote the cyclization step. For instance, the condensation of hydrazides with formamide (B127407) to form substituted 1,2,4-triazoles can be performed under microwave irradiation in the absence of a catalyst. nih.gov

Copper-catalyzed reactions have emerged as powerful methods for the synthesis of 1,2,4-triazole derivatives. researchgate.net For example, a copper-catalyzed reaction under an atmosphere of air can provide 1,2,4-triazole derivatives through sequential N-C and N-N bond-forming oxidative coupling reactions. nih.gov While not directly reported for the target molecule, such methodologies could be adapted.

The choice of catalyst can also influence the regioselectivity of the reaction when unsymmetrical starting materials are used. For instance, in the synthesis of disubstituted 1,2,4-triazoles, Cu(II) catalysis has been shown to favor the formation of 1,5-disubstituted isomers, whereas Ag(I) catalysis can selectively yield 1,3-disubstituted 1,2,4-triazoles. nih.gov

| Catalyst | Regioselectivity | Reference |

| Cu(II) | 1,5-disubstituted | nih.gov |

| Ag(I) | 1,3-disubstituted | nih.gov |

Novel Synthetic Approaches and Route Diversification

Recent advances in organic synthesis have opened up new avenues for the construction of 1,2,4-triazole rings, offering potential for route diversification and the synthesis of novel analogues.

Stereoselective Synthesis of Analogues

The cyclohexyl group of this compound is achiral. However, the introduction of substituents on the cyclohexyl ring or the pyridine (B92270) ring could generate chiral centers. The stereoselective synthesis of such analogues would be of significant interest for exploring their biological activities.

The development of chiral catalysts for the enantioselective synthesis of 1,2,4-triazole derivatives is an active area of research. Such catalysts could potentially be employed in the synthesis of chiral analogues of this compound.

Application of Modern Synthetic Reagents and Methodologies

Modern synthetic chemistry offers a variety of reagents and methodologies that could be applied to the synthesis of this compound and its derivatives.

Multicomponent Reactions: Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules. An electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, NH₄OAc, and alcohols has been reported for the synthesis of 1,5-disubstituted and 1-aryl 1,2,4-triazoles. nih.gov A similar strategy could potentially be developed for the target molecule.

Flow Chemistry: The use of flow chemistry can offer advantages in terms of safety, scalability, and reaction control. The photochemical synthesis of 1,2,4-triazoles has been successfully scaled up using flow chemistry. This approach involves the reaction of diazoalkanes with azodicarboxylates to form an azomethine ylide, which then undergoes a dipolar cycloaddition with a nitrile.

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click chemistry," is a highly efficient and reliable method for the synthesis of 1,2,3-triazoles. While the target molecule is a 1,2,4-triazole, the principles of click chemistry, such as high yields, mild reaction conditions, and tolerance of a wide range of functional groups, are desirable attributes for any synthetic route. The development of "click-like" reactions for the synthesis of 1,2,4-triazoles is an ongoing area of research.

| Methodology | Key Features | Potential Application | Reference |

| Multicomponent Reactions | Efficiency, atom economy | Convergent synthesis of the triazole core | nih.gov |

| Flow Chemistry | Scalability, safety, control | Large-scale production | |

| Click Chemistry Principles | High yield, mild conditions | Development of efficient and robust synthetic routes |

Sustainable and Green Chemistry Considerations in Synthesis

The synthesis of 1,2,4-triazole derivatives, including this compound, is increasingly being guided by the principles of green chemistry to minimize environmental impact. These approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency.

One prominent green methodology is microwave-assisted synthesis . This technique can significantly shorten reaction times, increase product yields, and often allows for the use of less hazardous solvents, or even solvent-free conditions. The application of microwave irradiation can provide a more efficient and environmentally friendly alternative to conventional heating methods for the cyclization step in the formation of the 1,2,4-triazole ring.

Another sustainable approach involves the use of ultrasound-assisted synthesis . Sonication can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones, leading to a more efficient formation of the triazole core. This method often requires milder reaction conditions compared to traditional thermal methods.

| Green Chemistry Approach | Advantages in 1,2,4-Triazole Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, potential for solvent-free reactions. |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, milder conditions. |

| Use of Green Solvents | Reduced environmental impact and toxicity. |

| Development of Reusable Catalysts | Minimized waste, improved process efficiency. |

| One-Pot Synthesis | Reduced purification steps, less solvent waste. |

Chemical Modifications and Analog Synthesis

The structural framework of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of analogs. These modifications can be strategically employed to fine-tune the physicochemical properties of the molecule.

Exploration of Cyclohexyl Ring Substitutions and Conformations

The cyclohexyl ring presents a key opportunity for structural diversification. Introduction of various substituents onto this ring can significantly influence the molecule's lipophilicity, steric profile, and conformational preferences.

Table of Potential Cyclohexyl Ring Substitutions:

| Substitution Position | Potential Substituents | Potential Impact |

| 2-, 3-, or 4-position | Alkyl (e.g., methyl, ethyl), Halogen (e.g., F, Cl), Hydroxyl (-OH), Methoxy (-OCH3) | Alteration of steric bulk, lipophilicity, and potential for hydrogen bonding. |

| 4-position (axial vs. equatorial) | - | Influence on the overall three-dimensional shape and interaction with biological targets. |

Functionalization Strategies for the 1,2,4-Triazole Heterocycle

The 1,2,4-triazole ring itself is a versatile scaffold for chemical modification. The nitrogen atoms within the ring can be alkylated or acylated, and the carbon atom at the 3-position (if not already substituted) can be a site for further functionalization.

A common modification is the introduction of a thione group (C=S) at the 3-position, creating a 1,2,4-triazole-3-thione derivative. This thione group can then serve as a handle for further S-alkylation or other transformations, leading to a wide array of analogs.

Table of 1,2,4-Triazole Functionalization Strategies:

| Position of Functionalization | Type of Reaction | Potential Functional Groups |

| N1 or N4 | Alkylation, Acylation | Alkyl chains, Aryl groups, Acyl groups |

| C3 | Thionation followed by S-alkylation | Thione (-SH), Alkylthio (-SR), Arylthio (-SAr) |

Diversification at the Pyridine Moiety and Isomeric Investigations

The pyridine ring offers another avenue for structural diversification. The nitrogen atom in the pyridine ring can be quaternized to form pyridinium (B92312) salts. Furthermore, the hydrogen atoms on the pyridine ring can be substituted with various functional groups through electrophilic or nucleophilic aromatic substitution reactions, depending on the reaction conditions and the directing effects of the existing substituents.

Investigation into the synthesis and properties of isomeric forms of the molecule is also a valuable area of research. For instance, exploring the synthesis of analogs where the pyridine ring is attached at the 2- or 4-position instead of the 3-position could lead to compounds with different electronic and steric properties.

Table of Pyridine Moiety Diversification and Isomeric Variations:

| Modification Strategy | Description | Potential Outcome |

| N-Quaternization | Alkylation of the pyridine nitrogen | Formation of pyridinium salts with altered solubility and electronic properties. |

| Aromatic Substitution | Introduction of substituents on the pyridine ring | Modification of electronic properties and potential for new interaction points. |

| Isomeric Variation | Changing the point of attachment of the triazole ring to the pyridine (e.g., 2- or 4-position) | Alteration of the overall molecular geometry and electronic distribution. |

Molecular Mechanisms of Interaction and Target Engagement

Characterization of Specific Molecular Targets and Binding Sites

Comprehensive searches for the specific molecular targets and binding sites of 3-(3-cyclohexyl-1H-1,2,4-triazol-5-yl)pyridine have not yielded direct evidence. Research on analogous compounds containing pyridine (B92270) and triazole moieties suggests a wide range of potential biological activities, including anticancer and neurotropic effects. These activities imply interactions with various receptors and enzymes. For instance, related pyridine-triazole hybrids have been investigated as inhibitors of Aurora B kinase and as ligands for the 5-HT1A receptor. However, without specific studies on this compound, any assignment of molecular targets would be speculative.

There is currently no publicly available data from in vitro studies detailing the receptor binding kinetics, such as association and dissociation rate constants (k_on and k_off), or equilibrium analysis, including dissociation constants (K_d) or inhibition constants (K_i), for this compound. Such studies are crucial for quantifying the affinity of a compound for its specific biological target.

Information regarding the potential allosteric modulation mechanisms of this compound is not available. Studies on other pyridine derivatives have identified them as positive allosteric modulators of receptors like the muscarinic M1 receptor. However, it is unknown if the subject compound exhibits similar properties. Furthermore, data on its selectivity for different receptor subtypes is absent.

No studies have been published that investigate the binding specificity of this compound or its potential off-target interactions. Profiling a compound against a panel of receptors and enzymes is essential to understand its selectivity and potential for side effects, but this information is not available for this specific molecule.

Structure Activity Relationships Sar and Ligand Design Principles

Preclinical Pharmacodynamic and Pharmacokinetic Investigations Mechanistic Focus

In vitro Pharmacodynamic Profiling in Cellular and Subcellular Models

No published studies were identified that investigated the in vitro pharmacodynamic properties of 3-(3-cyclohexyl-1H-1,2,4-triazol-5-yl)pyridine. Research in this area would typically involve the following assessments:

Intracellular Signaling Pathway Modulation and Second Messenger Assays

There are no available data from studies designed to elucidate the impact of this compound on intracellular signaling cascades or the generation of second messengers (e.g., cAMP, IP3, Ca2+).

Cellular Efficacy and Potency Determination in Receptor-Expressing Cell Lines

The cellular efficacy (Emax) and potency (EC50 or IC50) of this compound at specific molecular targets, as determined in recombinant cell lines expressing a particular receptor or enzyme, have not been reported.

Preclinical Pharmacokinetic (PK) Characterization in Animal Models (Focus on Mechanisms)

No peer-reviewed articles or public data repositories contain information on the preclinical pharmacokinetic profile of this compound in any animal models. A standard investigation would include:

Absorption and Distribution Studies in Rodent Models

Details concerning the absorption (e.g., oral bioavailability, rate of absorption) and tissue distribution (e.g., volume of distribution, blood-brain barrier penetration) of this compound in rodent models such as rats or mice are not publicly available.

Metabolic Pathways and Metabolite Identification via in vitro and in vivo Systems

There is no published information on the metabolic fate of this compound. Studies in this area would typically use in vitro systems (e.g., liver microsomes, hepatocytes) and in vivo models to identify the major metabolic pathways (e.g., oxidation, conjugation) and the chemical structures of any resulting metabolites. Specific mechanisms, such as esterase hydrolysis, have not been investigated for this compound.

Excretion Mechanisms and Routes of Elimination

A comprehensive review of published scientific literature reveals a notable absence of preclinical studies detailing the excretion mechanisms and routes of elimination for the chemical compound this compound. Consequently, there is no available data on the primary pathways, such as renal or biliary excretion, that contribute to the clearance of this specific molecule from the body in animal models. The metabolic fate and the chemical forms in which the compound is eliminated remain uncharacterized in preclinical settings.

Receptor Occupancy and Functional Studies in Animal Brain Regions

There is currently no publicly available scientific data from preclinical research on the receptor occupancy or functional effects of this compound within specific brain regions of animal models.

Positron Emission Tomography (PET) Imaging of Receptor Engagement (preclinical)

No preclinical studies utilizing Positron Emission Tomography (PET) imaging to investigate the receptor engagement of this compound have been identified in the available scientific literature. As a result, there is no data on its ability to cross the blood-brain barrier or bind to specific neural targets as visualized by this imaging modality in animal models.

Microdialysis for Neurotransmitter Release Studies

Scientific literature lacks any preclinical research that has employed microdialysis techniques to assess the impact of this compound on neurotransmitter release in the brains of animal models. Therefore, its influence on the extracellular concentrations of key neurotransmitters remains undetermined.

Exploratory Preclinical Toxicity Studies (Focus on Mechanistic Understanding of Cellular Effects)

Exploratory preclinical toxicity studies focusing on the mechanistic understanding of the cellular effects of this compound have not been reported in the accessible scientific literature.

In vitro Cytotoxicity and Genotoxicity Assays

No data from in vitro cytotoxicity or genotoxicity assays for this compound is available in the published literature. Standard assays to determine its potential to cause cell death or genetic damage have not been publicly documented.

Table 1: In vitro Cytotoxicity Data for this compound

| Cell Line | Assay Type | Endpoint (e.g., IC50) | Result |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Table 2: In vitro Genotoxicity Data for this compound

| Assay Type | Test System | Concentration Range | Result |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Computational Chemistry and Molecular Modeling Applications

De Novo Drug Design Strategies:While the triazole-pyridine scaffold is of interest in medicinal chemistry, no literature specifically discusses the use of 3-(3-cyclohexyl-1H-1,2,4-triazol-5-yl)pyridine as a starting point for fragment-based or structure-based drug design.

Therefore, an article that adheres to the provided outline and quality standards cannot be constructed at this time. The compound this compound represents a molecule for which computational and molecular modeling studies have yet to be reported in the accessible scientific domain.

Predictive Modeling of ADME (Absorption, Distribution, Metabolism, Excretion) Properties in silico

In contemporary drug discovery, the in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties represents a critical step in the early-stage assessment of potential drug candidates. For novel compounds such as this compound, computational models are invaluable for forecasting their pharmacokinetic profiles, thereby guiding medicinal chemistry efforts to optimize these properties before significant investment in synthesis and experimental testing. These predictive models leverage the chemical structure of a molecule to estimate its behavior within a biological system.

The methodologies for in silico ADME prediction are diverse, ranging from simple property calculations based on molecular fragments to sophisticated machine learning algorithms trained on large datasets of experimentally determined ADME data. For a molecule like this compound, a typical computational ADME evaluation would involve the calculation of several key physicochemical and pharmacokinetic parameters. These often include predictions of oral bioavailability, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. ekb.eg

For instance, studies on various 1,2,3-triazole-based compounds have utilized web-based platforms like SwissADME to evaluate their drug-likeness and pharmacokinetic properties. nih.gov Such platforms can predict a wide array of parameters. For a series of stilbene-linked 1,2,3-triazoles, in silico ADME analyses were conducted to assess their drug-likeness properties. researchgate.net Similarly, research on 1,2,3-triazolyl-pyridine hybrids involved ADMET prediction to support their potential as drug candidates. nih.gov These studies often present their findings in a tabular format to facilitate the comparison of different analogs.

Below is an interactive data table illustrating the types of ADME properties that would be computationally predicted for this compound, based on common practices for similar heterocyclic compounds. The values presented are hypothetical and for illustrative purposes.

| ADME Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 256.34 g/mol | Influences solubility and permeability. |

| LogP (Lipophilicity) | 2.85 | Affects absorption and distribution. |

| Aqueous Solubility (LogS) | -3.5 | Crucial for absorption. |

| Oral Bioavailability | High | Indicates potential for oral administration. |

| Blood-Brain Barrier Permeation | Low | Determines central nervous system effects. |

| Cytochrome P450 Inhibition | Non-inhibitor | Predicts potential for drug-drug interactions. |

Virtual Screening and Library Design for Novel Ligands

Computational chemistry plays a pivotal role in the discovery of novel ligands through virtual screening and library design, processes that are highly applicable to the scaffold of this compound. These techniques allow for the rapid in silico evaluation of large chemical libraries to identify molecules with a high probability of binding to a specific biological target.

Virtual screening can be broadly categorized into two main approaches: ligand-based and structure-based. Ligand-based virtual screening (LBVS) relies on the knowledge of known active compounds to identify new molecules with similar properties. Structure-based virtual screening (SBVS), on the other hand, utilizes the three-dimensional structure of the target protein to dock and score potential ligands. For a novel chemical entity like this compound, both approaches can be employed. If known ligands for a target of interest share structural similarities, LBVS can be effective. If the 3D structure of the target is available, SBVS, through molecular docking simulations, can predict the binding mode and affinity of the compound and its analogs. nih.gov

The core structure of this compound, featuring a central triazole ring flanked by a cyclohexyl and a pyridine (B92270) group, serves as an excellent starting point for the design of chemical libraries. Computational methods can be used to systematically modify these components to generate a virtual library of analogs. For example, the cyclohexyl group could be replaced with other cyclic or acyclic aliphatic groups, and the pyridine ring could be substituted at various positions with different functional groups. This library can then be subjected to virtual screening against a panel of biological targets to identify potential "hits."

Research on related pyridine and triazole-containing compounds demonstrates the utility of these approaches. For example, molecular docking has been used to screen libraries of pyrazolopyrimidine derivatives to identify potent anti-filarial agents. nih.gov In another study, a library of pyridineamide derivatives containing a 1,2,3-triazole fragment was designed and evaluated as c-Met inhibitors, with molecular docking used to explore the binding modes of the most promising compounds. mdpi.com

The results of such a virtual screening campaign are often summarized in a data table, highlighting the top-ranking compounds based on their predicted binding affinities or other scoring metrics. Below is an example of how such data might be presented for a virtual library based on the this compound scaffold, targeting a hypothetical protein kinase.

| Compound ID | Modification | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Lead Compound | This compound | -7.5 | LEU298, VAL234 |

| Analog 1 | Cyclohexyl -> Cyclopentyl | -7.2 | LEU298, VAL234 |

| Analog 2 | Pyridine -> 4-fluoropyridine | -8.1 | LEU298, VAL234, LYS220 |

| Analog 3 | Cyclohexyl -> Phenyl | -8.5 | LEU298, VAL234, PHE367 |

This systematic in silico approach of library design followed by virtual screening significantly accelerates the identification of promising lead compounds for further experimental validation, making it a cornerstone of modern drug discovery.

Analytical and Bioanalytical Methodologies for Research Applications

Chromatographic Techniques for Purity Assessment and Compound Characterization

Chromatographic methods are essential for separating 3-(3-cyclohexyl-1H-1,2,4-triazol-5-yl)pyridine from impurities, starting materials, and byproducts. These techniques provide critical information on the purity and stability of the compound.

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity and quantifying this compound. A typical method involves reversed-phase chromatography, which separates compounds based on their hydrophobicity.

Method development for this compound would focus on optimizing separation from potential impurities. Given the basic nature of the pyridine (B92270) and triazole moieties, a buffered mobile phase is often necessary to ensure good peak shape and reproducibility. helixchrom.comchromforum.org A common starting point would be a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer). chromforum.orgresearchgate.net Detection is typically achieved using a UV detector, set at a wavelength where the pyridine chromophore exhibits strong absorbance, likely around 250-270 nm. sielc.com

Validation of the developed HPLC method is performed according to International Council for Harmonisation (ICH) guidelines to ensure its reliability for its intended purpose. iosrjournals.org This process involves evaluating specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness. researchgate.netiosrjournals.org

Table 1: Representative HPLC Method Validation Parameters

| Parameter | Typical Specification | Description |

| Specificity | No interference at the analyte's retention time | The ability to assess the analyte unequivocally in the presence of other components. |

| Linearity | Correlation coefficient (r²) > 0.999 | The ability to elicit test results that are directly proportional to the analyte concentration. |

| Accuracy | 98-102% recovery | The closeness of test results to the true value, assessed by spike/recovery studies. |

| Precision | RSD < 2% | The degree of scatter between a series of measurements, assessed at repeatability and intermediate precision levels. |

| LOD | Signal-to-Noise ratio of 3:1 | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. |

| LOQ | Signal-to-Noise ratio of 10:1 | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

| Robustness | No significant change in results | The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate). |

This table presents typical validation parameters based on established practices for small molecule pharmaceuticals and is not based on specific experimental data for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile organic compounds. While this compound itself may have limited volatility due to its polar N-H group, GC-MS is well-suited for identifying potential volatile metabolites or impurities. researchgate.netnih.gov

For the analysis of polar, nitrogen-containing heterocyclic compounds, derivatization is often necessary to increase volatility and thermal stability, and to improve chromatographic peak shape. researchgate.net A common approach involves converting the active hydrogen on the triazole ring to a less polar group, for example, through silylation with agents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). researchgate.net

The GC method would typically employ a capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5MS) to separate compounds based on their boiling points and interactions with the phase. researchgate.net The mass spectrometer serves as a highly specific detector, providing mass-to-charge ratios and fragmentation patterns that allow for the confident identification of eluted compounds by comparison to mass spectral libraries. rsc.org

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound and for quantification purposes.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the structure of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can confirm the connectivity of all atoms in this compound. ipb.ptresearchgate.net

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the protons on the pyridine ring, the cyclohexyl ring, and the N-H proton of the triazole ring.

¹³C NMR: Shows signals for each unique carbon atom in the molecule, providing a map of the carbon skeleton. nih.gov

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. Correlation Spectroscopy (COSY) identifies protons that are coupled to each other (typically on adjacent carbons). Heteronuclear Single Quantum Coherence (HSQC) correlates protons with the carbons they are directly attached to. Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings between protons and carbons (2-3 bonds away), which is crucial for connecting the cyclohexyl, triazole, and pyridine fragments. ipb.pt

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Pyridine Ring | ||

| C2'-H | ~8.9 - 9.1 | ~148 - 150 |

| C4'-H | ~8.0 - 8.2 | ~134 - 136 |

| C5'-H | ~7.3 - 7.5 | ~123 - 125 |

| C6'-H | ~8.6 - 8.8 | ~149 - 151 |

| Triazole Ring | ||

| C3-Cyclohexyl | - | ~163 - 165 |

| C5-Pyridine | - | ~162 - 164 |

| N-H | ~13.0 - 14.0 (broad) | - |

| Cyclohexyl Ring | ||

| C1''-H (methine) | ~2.8 - 3.0 | ~35 - 38 |

| C2''/6''-H (axial/eq) | ~1.2 - 2.0 | ~32 - 34 |

| C3''/5''-H (axial/eq) | ~1.2 - 2.0 | ~25 - 27 |

| C4''-H (axial/eq) | ~1.2 - 2.0 | ~26 - 28 |

Note: These are predicted chemical shift ranges based on typical values for similar structural motifs and are not derived from experimental data for this specific compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₃H₁₆N₄), the calculated monoisotopic mass is 228.1375 Da. uni.lu An experimental HRMS measurement confirming this mass to within a few parts per million (ppm) provides strong evidence for the compound's identity.

Tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation patterns of the protonated molecule ([M+H]⁺). The fragmentation of 1,2,4-triazole (B32235) derivatives often involves cleavage of the heterocyclic ring or loss of substituents. nih.govresearchgate.net A plausible fragmentation pathway could involve the neutral loss of N₂ from the triazole ring, a characteristic fragmentation for some triazoles, or cleavage at the cyclohexyl ring. rsc.org

Table 3: Predicted HRMS Data for [C₁₃H₁₇N₄]⁺

| Ion | Calculated m/z | Plausible Neutral Loss |

| [M+H]⁺ | 229.1448 | - |

| [M+H - N₂]⁺ | 201.1492 | N₂ |

| [M+H - C₂H₄]⁺ | 201.1135 | Ethene (from cyclohexyl) |

| [C₆H₁₁]⁺ | 83.0855 | Loss of pyridyl-triazole |

| [C₅H₄N-CN₂H]⁺ | 119.0498 | Loss of cyclohexyl |

Note: The fragmentation pathway is hypothetical, based on common fragmentation patterns of related heterocyclic structures.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic structure of the molecule.

IR Spectroscopy: This technique identifies functional groups based on their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching (a broad band around 3100-3300 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), aliphatic C-H stretching (below 3000 cm⁻¹), and C=N and C=C stretching vibrations from the pyridine and triazole rings in the 1400-1650 cm⁻¹ region. nih.govtuiasi.ropw.edu.pl

UV-Vis Spectroscopy: This method provides information about the electronic transitions within the molecule. The spectrum is expected to be dominated by absorptions from the pyridyl-triazole chromophore. Intense bands below 300 nm are anticipated, corresponding to π → π* transitions within the aromatic system. nih.govresearchgate.net Weaker n → π* transitions, involving the non-bonding electrons on the nitrogen atoms, may also be observed. nih.gov

Table 4: Characteristic IR and UV-Vis Absorption Regions

| Spectroscopy | Absorption Region | Assignment |

| IR | ~3100-3300 cm⁻¹ | N-H stretching (triazole) |

| ~3000-3100 cm⁻¹ | Aromatic C-H stretching (pyridine) | |

| ~2850-2950 cm⁻¹ | Aliphatic C-H stretching (cyclohexyl) | |

| ~1400-1650 cm⁻¹ | C=C and C=N ring stretching | |

| UV-Vis | ~200-280 nm | π → π* transitions |

| >280 nm | n → π* transitions (typically weak) |

Lack of Publicly Available Research Hinders Analysis of this compound

This absence of information prevents a detailed discussion and presentation of data as per the requested structured article focusing on:

Quantitative Bioanalytical Methodologies for Preclinical Research Samples

Immunoassays and Biosensors for Research-Scale Detection

Without any foundational research on these specific analytical techniques for this compound, it is not possible to generate a thorough, informative, and scientifically accurate article that includes detailed research findings and data tables as instructed. The core of the requested article hinges on the availability of such specific scientific data, which appears to be non-existent in the public domain at this time.

Therefore, the subsequent sections of the requested article cannot be developed.

Emerging Research Directions and Future Perspectives

Design and Synthesis of Next-Generation Triazole-Pyridine Derivatives with Enhanced Properties

The synthesis of triazole-pyridine hybrids is an active area of research. sciengine.commdpi.com Scientists are exploring various synthetic methodologies, including click chemistry, to create novel derivatives with improved biological activities. mdpi.com For instance, research on related compounds has shown that modifications to the substituent groups on both the triazole and pyridine (B92270) rings can significantly impact their therapeutic properties. nih.govresearchgate.net Future efforts in this area would likely involve the synthesis of analogs of 3-(3-cyclohexyl-1H-1,2,4-triazol-5-yl)pyridine with variations in the cyclohexyl group or substitutions on the pyridine ring to enhance target specificity and potency.

A common synthetic route for similar 1,2,4-triazole-3-thione derivatives involves the reaction of hydrazides with isothiocyanates, followed by cyclization. nih.gov Further modifications can be made to the resulting triazole core. nih.gov

Table 1: Potential Modifications for Next-Generation Derivatives

| Moiety to Modify | Potential Substitution | Desired Enhancement |

|---|---|---|

| Cyclohexyl Ring | Introduction of polar groups (e.g., -OH, -NH2) | Improved solubility and pharmacokinetic properties |

| Pyridine Ring | Addition of electron-donating or -withdrawing groups | Modulation of electronic properties and target binding |

Exploration of Novel Therapeutic or Diagnostic Applications Beyond Primary Targets

Triazole and pyridine moieties are present in a wide range of biologically active compounds, exhibiting antimicrobial, anticancer, and anti-inflammatory properties. nih.govresearchgate.net Derivatives of 1,2,4-triazole (B32235) have been investigated for their potential as inhibitors of various enzymes, including kinases and protein tyrosine phosphatases. sciengine.comnih.gov For example, some triazolyl-pyridine hybrids have been studied as potential inhibitors of Aurora B kinase, a target in cancer therapy. nih.gov

Given the structural similarity to other biologically active molecules, this compound and its future derivatives could be screened for a variety of therapeutic applications, including but not limited to:

Anticancer agents: Targeting various cancer cell lines and specific oncogenic pathways. researchgate.netnih.gov

Antimicrobial agents: Investigating activity against a broad spectrum of bacteria and fungi. researchgate.net

Neurotropic agents: Exploring potential applications in neurological disorders. mdpi.com

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Compound Discovery and Optimization

The use of AI and ML is becoming increasingly prevalent in drug discovery and development. These computational tools can be employed to predict the biological activity of novel compounds, optimize their structures for enhanced efficacy and reduced toxicity, and identify potential new drug targets. While there is no specific evidence of AI/ML being used for this compound, the general applicability of these technologies to triazole-pyridine scaffolds is clear.

In silico methods such as molecular docking are already being used to study the interactions of similar compounds with their biological targets. nih.govnih.gov Machine learning models could be trained on existing data for triazole-pyridine derivatives to predict the activity of new, unsynthesized analogs, thereby accelerating the discovery process.

Development of Advanced in vitro and in vivo Models for Mechanistic Research

To elucidate the mechanism of action of this compound and its derivatives, advanced biological models are necessary. Standard in vitro assays, such as cell viability and enzyme inhibition assays, would be the first step. researchgate.netnih.gov For instance, the MTT assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines. researchgate.net

Should promising in vitro activity be identified, further investigation would require more complex models, such as 3D cell cultures (spheroids or organoids) and animal models of disease. These models provide a more physiologically relevant environment to study the efficacy and potential toxicity of new chemical entities.

Role of this compound as a Chemical Probe in Biological Systems

A chemical probe is a small molecule used to study biological systems by selectively interacting with a specific protein or pathway. For this compound to be utilized as a chemical probe, it would first need to be demonstrated to have high potency and selectivity for a particular biological target. Currently, there is no publicly available data to support this.

If a specific target is identified, the compound could be modified, for example, by incorporating a fluorescent tag or a reactive group, to facilitate the study of its target's function and localization within cells.

Q & A

Q. How to optimize synthetic yield and purity for reproducibility?

- Methodological Answer :

- Catalyst optimization : Screen copper catalysts (e.g., CuI vs. CuSO₄) for cyclization efficiency .

- Purification : Use silica gel chromatography (hexane/EtOAc) or recrystallization (ethanol/water) to remove byproducts .

- Scale-up : Maintain reaction temperature (±2°C) and stirring rate (500 rpm) during pilot-scale synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.